molecular formula C11H10N2O B14181024 2-p-tolylpyrazine N-oxide CAS No. 922524-99-0

2-p-tolylpyrazine N-oxide

Cat. No.: B14181024
CAS No.: 922524-99-0
M. Wt: 186.21 g/mol
InChI Key: MHCJKJJCGXMVIF-UHFFFAOYSA-N
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Description

2-p-tolylpyrazine N-oxide is a high-value heteroaromatic N-oxide serving as a versatile synthon and intermediate in advanced organic synthesis and medicinal chemistry research. Heterocyclic N-oxides, in general, are critically important as intermediates for the regioselective functionalization of heterocycles, enabling C-H arylation, and the introduction of halogens, amino, and cyano groups at specific positions on the ring system . This enhanced reactivity is due to the N-oxide functional group, which activates the ring towards electrophilic substitution and serves as a directing group for metal-catalyzed cross-coupling reactions . Compounds in this class have demonstrated significant therapeutic potential, with recent research highlighting pyridine N-oxide derivatives as potent multi-target inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are primary targets in Alzheimer's disease research . Furthermore, heterocyclic N-oxides are employed as ligands in coordination chemistry and catalysts, and are established as key precursors in the industrial synthesis of several pharmaceuticals, such as the anti-inflammatory drug pranoprofen and the proton-pump inhibitor omeprazole . As a research chemical, this compound provides a crucial scaffold for the design and discovery of new bioactive molecules and functional materials. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922524-99-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methylphenyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11-8-12-6-7-13(11)14/h2-8H,1H3

InChI Key

MHCJKJJCGXMVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 P Tolylpyrazine N Oxide Derivatives

Deoxygenation Reactions of Pyrazine (B50134) N-Oxides

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation in the chemistry of pyrazine N-oxides. This reaction is often a crucial final step to obtain the corresponding pyrazine derivative after the N-oxide has been used to direct other functionalizations.

Catalytic and Stoichiometric Reduction Methods

A variety of methods have been developed for the deoxygenation of heterocyclic N-oxides, including those applicable to 2-arylpyrazine N-oxides. These methods can be broadly categorized into catalytic and stoichiometric approaches.

Palladium-catalyzed reductions are particularly effective. For instance, 2-arylpyridine N-oxides, which are close structural analogs, can be efficiently deoxygenated to their corresponding 2-arylpyridines using a palladium-on-carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) (HCOONH₄) in methanol (B129727) at room temperature. google.com This method represents a mild and high-yielding procedure. google.com Another palladium-catalyzed approach involves transfer oxidation using triethylamine (B128534) as the oxygen acceptor, catalyzed by a complex of palladium(II) acetate (B1210297) and a diphosphine ligand like dppf, often under microwave irradiation. organic-chemistry.org

Visible-light-mediated photoredox catalysis has also emerged as a highly chemoselective and mild deoxygenation method, using Hantzsch esters as stoichiometric reductants in the presence of a catalyst. organic-chemistry.org Other systems for deoxygenation include the use of indium in the presence of pivaloyl chloride and environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org For pyrazine N-oxides specifically, reduction with zinc and aqueous ammonium chloride in tetrahydrofuran (B95107) has been shown to be effective. researchgate.net

Below is a table summarizing various deoxygenation methods applicable to pyrazine N-oxide derivatives.

Catalyst/Reagent SystemSubstrate ClassKey ConditionsReference(s)
Pd/C, HCOONH₄2-Arylpyridine N-OxidesMethanol, Room Temperature google.com
[Pd(OAc)₂]/dppf, Et₃NPyridine (B92270) N-OxidesMeCN, 140–160 °C (Microwave)
Zinc, aq. NH₄ClAromatic N-OxidesTetrahydrofuran researchgate.net
Indium, Pivaloyl ChlorideAza-aromatic N-OxidesRoom Temperature organic-chemistry.org
Visible Light, Hantzsch EsterN-Heterocyclic N-OxidesRoom Temperature organic-chemistry.org

Mechanistic Investigations of N-O Bond Cleavage

The cleavage of the N-O bond is the central event in deoxygenation reactions. The mechanism can vary significantly depending on the reagents and conditions employed.

In palladium-catalyzed direct arylations, a proposed mechanism involves the cooperative action of two distinct palladium centers. nih.gov It is suggested that a cyclometalated palladium acetate complex, rather than the primary arylpalladium acetate complex, is responsible for cleaving the aromatic C-H bond of the pyridine N-oxide. nih.gov While this mechanism primarily describes C-H activation, the subsequent reductive steps to cleave the N-O bond are crucial for regenerating the parent heterocycle.

Mechanistic studies involving radical processes have also been reported. For example, the use of radical inhibitors can help determine if a reaction proceeds via a radical pathway. utexas.edu In some transformations, the N-O bond cleavage is proposed to occur via single-electron transfer (SET) processes, often facilitated by a photocatalyst or a transition metal. utexas.edu Isotopic labeling experiments, such as using ¹⁸O, have been employed to trace the origin of oxygen atoms and elucidate reaction pathways, particularly in rearrangements where the oxygen might be transferred intramolecularly. utexas.edu The N-O bond is relatively weak, with a bond dissociation energy for pyridine N-oxide of about 63.3 kcal/mol, making it susceptible to both heterolytic and homolytic fission upon activation. fu-berlin.de

Nucleophilic Attack and Substitutions on the Pyrazine Ring

The N-oxide group significantly activates the pyrazine ring towards nucleophilic attack, particularly at the positions ortho (C-2 and C-6) and para (C-4, if unsubstituted) to the nitrogen atom. bhu.ac.inscripps.edu This is due to the electron-withdrawing nature of the N-oxide moiety, which lowers the electron density of the aromatic system.

C-2 Functionalization Pathways (e.g., with activated isocyanides)

The activation provided by the N-oxide group makes direct C-H functionalization at the C-2 position a viable synthetic strategy. Palladium-catalyzed direct arylation reactions allow for the coupling of aryl bromides with pyridine N-oxides with complete selectivity for the 2-position. google.comsemanticscholar.org This method has been successfully applied to synthesize 2-tolylpyridine N-oxide in high yield. google.com Similarly, palladium-catalyzed alkenylation of pyridine N-oxides with olefins can be achieved, affording 2-alkenylpyridine N-oxides, which can subsequently be deoxygenated. semanticscholar.orgarkat-usa.org

While specific examples using activated isocyanides with 2-p-tolylpyrazine N-oxide are not prominent in the literature, the general reactivity pattern suggests that such reactions are feasible. Nucleophilic attack is a common theme; for instance, a one-pot process for converting pyridine N-oxides to 2-aminopyridines involves nucleophilic attack by tert-butylamine (B42293) after activation of the N-oxide with tosyl anhydride (B1165640) (Ts₂O). arkat-usa.org Another method involves the in-situ formation of imidoyl chlorides from secondary amides, which then readily react with pyridine N-oxides to yield 2-aminopyridine (B139424) amides. arkat-usa.org These examples underscore the utility of the N-oxide in directing nucleophilic functionalization to the C-2 position.

The table below highlights methods for C-2 functionalization.

Reaction TypeCatalyst/ReagentNucleophile/Coupling PartnerProduct TypeReference(s)
Direct ArylationPd(OAc)₂, P(t-Bu)₃·HBF₄Aryl Bromides2-Arylpyridine N-Oxides google.comsemanticscholar.org
AlkenylationPd(OAc)₂Olefins2-Alkenylpyridine N-Oxides semanticscholar.orgarkat-usa.org
AminationTs₂Ot-Butylamine2-Aminopyridines arkat-usa.org
AmidationOxalyl ChlorideSecondary Amides2-Aminopyridine Amides arkat-usa.org

Regioselective Nucleophilic Additions (e.g., 1,2- vs. 1,4-addition)

Nucleophilic additions to the activated pyrazine N-oxide ring can occur at different positions, leading to questions of regioselectivity. Generally, nucleophilic attack is favored at the C-2 (ortho) and C-4 (para) positions. scripps.educhemtube3d.com The precise outcome often depends on the nature of the nucleophile and the reaction conditions.

In nucleophilic aromatic substitution (SNAᵣ) on activated rings, the position of attack is determined by the location of a leaving group. masterorganicchemistry.com However, in the case of N-oxides, the initial attack often occurs on the activated C-H positions. The general mechanism for nucleophilic substitution on pyridine N-oxides involves an initial attack of an electrophile on the N-oxide oxygen, followed by the addition of a nucleophile to the 2- or 4-position. scripps.edu

For 1,2,3-triazine (B1214393) 1-oxides, a related class of heterocycles, the site of nucleophilic addition (C-4 vs. C-6) can be influenced by the nucleophile itself. For example, alkoxides show a high selectivity for the 4-position, whereas other nucleophiles may attack the 6-position. nih.gov This demonstrates that subtle electronic and steric factors govern the regioselectivity of such additions. In the absence of a substituent at the 4-position of a pyrazine N-oxide, competition between 1,2-addition (at C-2) and 1,4-addition (at C-4) would be expected, analogous to the reactivity observed in pyridine N-oxides. scripps.edu

Electrophilic Reactions and Substitutions on Pyrazine N-Oxides

The N-oxide group has a dual electronic effect on the pyrazine ring concerning electrophilic reactions. The oxygen atom can donate electron density into the ring through resonance, which tends to activate the ring towards electrophilic aromatic substitution (EAS), particularly at the C-2 and C-4 positions. bhu.ac.in This makes the N-oxide more reactive towards electrophiles than the parent pyridine or pyrazine. bhu.ac.inyoutube.com

However, the nitrogen atom of the N-oxide remains basic. scripps.edu Under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the oxygen atom can be protonated. The resulting O-protonated species is strongly deactivated, making the ring much less susceptible to electrophilic attack than even the parent heterocycle. scripps.edugcwgandhinagar.com Therefore, useful electrophilic substitutions on pyrazine N-oxides are typically only successful if the reaction can be performed under non-acidic conditions or if the ring bears additional strong electron-donating groups. gcwgandhinagar.com A key synthetic strategy involves introducing an electrophile at the 4-position of a pyridine N-oxide (e.g., nitration), followed by deoxygenation to obtain the 4-substituted pyridine, a product not easily accessible from pyridine itself. bhu.ac.in

Rearrangement Reactions and Intramolecular Transformations

The pyrazine N-oxide scaffold is susceptible to a variety of rearrangement reactions, driven by the electronic nature of the N-oxide functionality and the aromatic ring system. These transformations provide pathways to novel heterocyclic structures and functionalized derivatives.

Sigmatropic Rearrangements (e.g.,acs.orgacs.org-sigmatropic, Boekelheide reaction analogues)

A key rearrangement involving heterocyclic N-oxides with an adjacent alkyl group is the Boekelheide reaction. wikipedia.org This reaction typically involves the treatment of an α-alkyl N-oxide with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to induce a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com

The mechanism commences with the acylation of the N-oxide oxygen, forming an N-acyloxy intermediate. wikipedia.org A base, typically the conjugate base of the acylating agent (e.g., trifluoroacetate), then abstracts a proton from the α-carbon of the alkyl side chain. wikipedia.org This deprotonation generates a key intermediate that undergoes a concerted acs.orgacs.org-sigmatropic rearrangement through a six-membered transition state. chemtube3d.com The resulting product is an O-acylated carbinol, which upon hydrolysis, yields the corresponding hydroxymethyl derivative. wikipedia.org

While the 2-p-tolyl group of the parent compound does not have an α-proton that can participate in a classical Boekelheide reaction, derivatives with an alkyl group at the 3-position would be expected to undergo this transformation. For instance, the reaction of 2-methylpyridine (B31789) N-oxide with acetic anhydride yields 2-pyridinemethanol (B130429) acetate in high yield. researchgate.net The use of stronger acylating agents like TFAA can facilitate the reaction at milder conditions, often at room temperature, and can improve yields and selectivity by minimizing side products. tandfonline.com The reaction is a well-established method for introducing a hydroxyl group onto an alkyl substituent ortho to a heterocyclic N-oxide. researchgate.nettandfonline.com

Table 1: Acylating Agents in Boekelheide Reactions of Aromatic N-Oxides

Acylating Agent Typical Conditions Product Type Reference
Acetic Anhydride Reflux (~140 °C) Acetoxymethyl derivative wikipedia.org
Trifluoroacetic Anhydride (TFAA) Room Temperature Trifluoroacetoxymethyl derivative wikipedia.orgtandfonline.com
Phosphoryl Chloride Varies Chloromethyl derivative wikipedia.org
Diphosgene/Triphosgene Varies Chloromethyl derivative wikipedia.org

Photochemical Rearrangements (e.g., to oxaziridines)

Upon exposure to ultraviolet (UV) radiation, aromatic N-oxides can undergo significant photochemical rearrangements. A primary pathway involves the isomerization to a highly strained, three-membered oxaziridine (B8769555) intermediate. wur.nl The formation of this oxaziridine ring is proposed to occur via an electrocyclization of the excited N-oxide. wur.nl

The existence of oxaziridine intermediates is often inferred from the final products, as they are typically too unstable to be isolated. wur.nl Their fate depends on the reaction conditions and the substitution pattern of the N-oxide. These intermediates can lead to a variety of rearranged products, including ring contractions (e.g., to form pyrrole (B145914) derivatives from pyridine N-oxide) or ring expansions (e.g., to form 1,3-oxazepines). wur.nl For pyrimidine (B1678525) N-oxides, irradiation has been shown to lead to ring contraction to form imidazole (B134444) derivatives, a process believed to proceed through an oxaziridine intermediate. wur.nl

In the context of this compound, photochemical irradiation would be expected to initially form a corresponding oxaziridine. The subsequent transformations of this intermediate would dictate the final product distribution, potentially leading to complex rearranged heterocyclic systems. The specific pathway—whether ring contraction, expansion, or fragmentation—would be influenced by the solvent and the electronic properties of the tolyl substituent. wur.nl

Other Mechanistic Rearrangements (e.g., Meisenheimer, Cope, Polonovski)

Several other named rearrangement reactions are characteristic of amine oxides, though their applicability to aromatic N-oxides like this compound varies based on structural prerequisites.

Meisenheimer Rearrangement : This is a thermal rearrangement of tertiary amine N-oxides containing an N-allyl or N-benzyl group. nih.govsynarchive.com The reaction is a acs.orgrsc.org- or acs.orgrsc.org-sigmatropic shift that results in the formation of an N-alkoxyamine. synarchive.comrsc.org Since this compound is an aromatic N-oxide and lacks the required N-allyl or N-benzyl substituent, it does not undergo the classic Meisenheimer rearrangement. nih.gov

Cope Elimination : This reaction involves the thermal syn-elimination of a tertiary amine N-oxide that possesses at least one β-hydrogen atom, leading to an alkene and a hydroxylamine. nih.gov Aromatic N-oxides like this compound lack the necessary alkyl chain with β-hydrogens and therefore cannot undergo this reaction. nih.gov

Polonovski Reaction : This reaction involves the transformation of a tertiary amine N-oxide upon treatment with an acylating agent like acetic anhydride. numberanalytics.comnumberanalytics.com The process activates the N-oxide, facilitating the cleavage of a C-N bond and the removal of an alkyl group to form a secondary amine and an aldehyde. numberanalytics.com The mechanism proceeds through an N-acetoxyammonium intermediate, which then eliminates acetic acid to form a reactive iminium ion. numberanalytics.com This iminium ion can be trapped by nucleophiles or undergo further reactions. numberanalytics.com While classic applications involve N-demethylation of alkaloids, modified versions using reagents like ferrous sulfate (B86663) have been developed. nih.govnih.gov For this compound, which lacks an N-alkyl group, the canonical Polonovski dealkylation is not applicable. However, the initial activation step by an acylating agent is analogous to the first step of the Boekelheide reaction.

C-H Activation and Direct Functionalization of Pyrazine N-Oxides

The N-oxide group profoundly influences the reactivity of the pyrazine ring, activating adjacent C-H bonds and enabling direct functionalization reactions that are often difficult to achieve with the parent heterocycle.

N-Oxide Directed C-H Functionalization

The electron-withdrawing nature of the N-oxide moiety renders the C-H bonds at the positions ortho to the nitrogen oxide (the C2 and C6 positions in pyridine N-oxide, or the C3 and C5 positions in pyrazine N-oxide) more acidic and susceptible to deprotonation. This electronic activation allows the N-oxide to act as an effective directing group for C-H functionalization, even in the absence of a transition metal catalyst. researchgate.netnih.gov

For instance, metal-free, site-selective C-H alkylation of diazine N-oxides, including pyrazine N-oxides, has been achieved using phosphonium (B103445) ylides. researchgate.net This method provides a variety of alkylated diazine derivatives with broad functional group tolerance. researchgate.net Another approach utilizes pyridine N-oxides as hydrogen atom transfer (HAT) agents under visible light photoredox catalysis to achieve C-H alkylation. acs.orgnih.gov Oxygen-centered radicals, generated from the N-oxides, can abstract hydrogen atoms from C-H substrates, and the resulting alkyl radical can then add to an acceptor. acs.org

Metal-Catalyzed C-H Functionalization (e.g., Arylation, Alkylation)

The directing ability of the N-oxide group is widely exploited in transition metal-catalyzed C-H functionalization reactions. The oxygen atom can coordinate to a metal center, positioning the catalyst in proximity to the ortho C-H bonds and facilitating their activation through a cyclometalation pathway, often via a concerted metalation-deprotonation (CMD) mechanism. mdpi.com This strategy has been successfully applied to the arylation and alkylation of pyrazine N-oxides.

Metal-Catalyzed Arylation: Palladium and copper are the most common catalysts for the direct C-H arylation of pyrazine N-oxides. In a palladium-catalyzed process, Pd(OAc)₂ is often used as the catalyst, with an oxidant like Ag₂CO₃ to regenerate the active Pd(II) species. acs.org These reactions can couple pyrazine N-oxides with unactivated arenes, affording ortho-arylated products with high site-selectivity. acs.orgresearchgate.net For example, pyrazine N-oxide can be cross-coupled with benzene (B151609) at the ortho position. acs.org Copper-catalyzed methods have also been developed, using arylboronic esters as the coupling partners, which provides a practical, one-pot synthesis of 2-arylpyridines from pyridine N-oxides and can be extended to pyrazine systems. rsc.org

Table 2: Examples of Metal-Catalyzed C-H Arylation of Azine N-Oxides

N-Oxide Substrate Coupling Partner Catalyst System Product Yield Reference
Pyrazine N-Oxide Benzene Pd(OAc)₂ / Ag₂CO₃ 2-Phenylpyrazine N-Oxide 56% acs.orgmdpi.com
Pyridine N-Oxide Benzene Pd(OAc)₂ / Ag₂CO₃ 2-Phenylpyridine N-Oxide 72% acs.org
Pyrazine N-Oxide 4-Ethylphenylaniline t-BuONO 2-(4-Ethoxyphenyl)pyrazine N-Oxide 19% acs.org
Quinoxaline N-Oxide Benzene Pd(OAc)₂ / Ag₂CO₃ 2-Phenylquinoxaline N-Oxide 65% acs.org
Pyridine N-Oxide Phenylboronic acid pinacol (B44631) ester Cu(OAc)₂ / LiOtBu 2-Phenylpyridine 81% rsc.org

Metal-Catalyzed Alkylation: Similar to arylation, the N-oxide group directs the metal-catalyzed alkylation to the ortho C-H bond. Palladium-catalyzed alkenylation of pyridine N-oxides with various olefins proceeds with excellent regioselectivity to give ortho-alkenylated products. acs.org This methodology is applicable to other azine N-oxides. Direct C-H alkylation of pyrazine N-oxides has been achieved through a transition-metal-free dehydrogenative cross-coupling with ethers in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Rhodium(III) has also been shown to be effective for the C-H alkylation of quinoline (B57606) N-oxides with olefins, demonstrating the synthetic utility of the N-oxide directing group. researchgate.net

Metal-Free C-H Functionalization Strategies

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For heterocyclic N-oxides, metal-free C-H functionalization strategies offer an environmentally benign alternative to traditional metal-catalyzed methods. rsc.org Recent research has highlighted the use of visible light to promote the C2-arylation of quinoline and pyridine N-oxides with diaryliodonium tetrafluoroborate (B81430), a reaction that proceeds without a metal catalyst. nih.gov Another approach involves the use of a 3,5-dimethyl-4-isoxazolyliodonium salt as an intermediate for the synthesis of aryl sulfoximines from arenes via C-H activation, also in a transition-metal-free manner. rsc.org These methods underscore the potential for developing similar metal-free C-H functionalization strategies for this compound, leveraging the inherent reactivity of the pyrazine N-oxide scaffold.

Radical Reactions and Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) processes have emerged as a powerful tool in organic synthesis, enabling novel transformations through the generation of radical intermediates. digitellinc.com Aromatic N-oxides, including pyrazine N-oxides, are well-suited for SET chemistry due to their electronic properties. digitellinc.com

Pyridine N-oxy radicals, and by extension pyrazine N-oxy radicals, can be generated through the single-electron oxidation of the corresponding N-oxides. nih.govacs.org This can be achieved using various methods, including chemical oxidants, electrochemical means, or photoredox catalysis. rsc.org These N-oxy radicals are highly reactive intermediates with unpaired electrons, making them valuable in a variety of chemical transformations. rsc.org Their reactivity includes acting as hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even unactivated C(sp³)–H bonds. nih.gov The efficiency of this process is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Photoredox catalysis has enabled a host of new reactions involving pyridine N-oxides, which can be extrapolated to pyrazine N-oxides. chemrxiv.orgnih.gov For instance, the photoredox-catalyzed generation of pyridine N-oxy radicals allows for the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.orgnih.govchemrxiv.org In this process, the excited photocatalyst oxidizes the pyridine N-oxide to its corresponding N-oxy radical. chemrxiv.orgnih.gov This radical then adds to the α-olefin in a regioselective manner, initiating a cascade that ultimately leads to the formation of primary alcohols or β-amino alcohols. chemrxiv.orgnih.gov Mechanistic studies, including fluorescence quenching and cyclic voltammetry, have confirmed that the photocatalyst is quenched by the N-oxide and not the olefin. nih.govpurdue.edu

Reaction Catalyst System Key Intermediate Outcome
CarbohydroxylationPhotoredox catalyst + Pyridine N-oxidePyridine N-oxy radicalAnti-Markovnikov addition to α-olefins to form primary alcohols
AminohydroxylationPhotoredox catalyst + Pyridine N-oxidePyridine N-oxy radicalAnti-Markovnikov addition to α-olefins to form β-amino alcohols

This table illustrates photoredox-catalyzed reactions involving pyridine N-oxides, which serve as a model for the potential reactivity of this compound.

A novel, catalyst-free method for the C-2 alkylation of heterocyclic N-oxides has been developed using Katritzky salts as alkyl radical sources under visible light. researchgate.netchemrxiv.org This deaminative approach is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the Katritzky salt and a base. researchgate.net Upon irradiation with visible light, this complex undergoes an intermolecular single-electron transfer (SET) to generate an alkyl radical. researchgate.net This radical then adds to the C-2 position of the heterocyclic N-oxide, such as quinoline-N-oxides, pyridine-N-oxides, and benzopyrazine-N-oxides, to afford the C-2 alkylated product in good yields. researchgate.net

Photoredox-Catalyzed Reactions (e.g., Carbohydroxylation, Aminohydroxylation)

Cycloaddition Reactions Involving the N-O Moiety

The N-oxide functionality in compounds like this compound can participate in cycloaddition reactions. nih.govsci-rad.com Specifically, the N-O moiety can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles. nih.govyoutube.com For example, tertiary amine N-oxides have been shown to react with silyl-protected imines in a [3+2] cycloaddition to form imidazolidine (B613845) intermediates, which can then be hydrolyzed to 1,2-diamines. nih.gov This reaction proceeds through the formation of a 1,3-dipole from the N-oxide upon deprotonation. nih.gov The reactivity in these cycloadditions can be influenced by the nature of the substituents on both the N-oxide and the dipolarophile. mdpi.com

Pyrazine N-Oxides as Oxidants in Organic Transformations

Pyrazine N-oxides, akin to other heteroaromatic N-oxides, can function as mild and effective oxidants in a variety of organic transformations. researchgate.net The N-O bond can serve as a source of an oxygen atom, which can be transferred to other substrates. researchgate.net This reactivity has been harnessed for the hydroxylation of C-H bonds, epoxidation of alkenes, and other oxygenation reactions. researchgate.net For example, pyridine N-oxides have been successfully employed as the terminal oxidant in ruthenium-catalyzed epoxidation reactions. researchgate.net The ability of the N-oxide to act as an oxidant is often facilitated by a catalyst and can be tuned by the electronic properties of the pyrazine ring.

Spectroscopic and Structural Elucidation of 2 P Tolylpyrazine N Oxide and Analogues

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetic nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the substitution patterns and electronic effects within the pyrazine (B50134) ring system. For 2-arylpyrazine N-oxides, the chemical shifts of the pyrazine ring protons and carbons are influenced by the electronic nature of the aryl substituent and the position of the N-oxide group. google.com

In a study of various 2-substituted pyrazine N-oxides, it was observed that the ¹³C NMR chemical shifts are sensitive to the position of the N-oxide group relative to the substituent. researchgate.netcapes.gov.br Chemometric analysis of ¹³C NMR data has been successfully employed to differentiate between 2-substituted pyrazine 1-oxides and their isomeric 4-oxides. conicet.gov.ar The N-oxide group generally causes a downfield shift (deshielding) of the adjacent α-carbons and an upfield shift (shielding) of the γ-carbons. capes.gov.br The ¹H NMR spectra provide complementary information, with the chemical shifts of the pyrazine ring protons being indicative of the electronic distribution within the ring. For instance, in 2-p-tolylpyrazine N-oxide, the pyrazine protons are observed as multiplets, and the tolyl group protons appear as distinct signals corresponding to the aromatic and methyl protons. google.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-Arylpyrazine N-Oxides

Compound Solvent ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
2-Phenylpyrimidine (B3000279) N-oxide CDCl₃ 8.50-8.45 (3H, m), 8.32 (1H, dd), 7.51-7.49 (3H, m), 7.18 (1H, dd) 156.4, 146.6, 143.5, 131.3, 131.1, 129.7, 127.9, 119.2

Data sourced from a patent describing the synthesis of 2-arylpyrimidine and 2-arylpyrazine N-oxides. google.com

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen environment and characterizing the N-O bond in pyrazine N-oxides. The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms. researchgate.net N-oxidation typically results in a large upfield shift of the oxidized nitrogen resonance. researchgate.net This shielding is attributed to the contribution of the N⁺-O⁻ resonance structure.

Studies on various diazine N-oxides have shown that the ¹⁵N chemical shifts can be used to distinguish between N- and O-alkylation products. nih.gov For pyrazine N-oxides, the ¹⁵N NMR data, often obtained through ¹H-¹⁵N HMBC experiments, provide unambiguous assignment of the nitrogen signals and offer insights into the electronic structure of the N-O bond. researchgate.netnih.gov The chemical shift of the N-oxide nitrogen is influenced by substituents on the pyrazine ring. researchgate.net For instance, in substituted pyridine (B92270) N-oxides, the ring nitrogen chemical shift is sensitive to the nature of the substituent at the C-2 position. scispace.com

Table 2: ¹⁵N NMR Chemical Shift Data for Pyrazine N-Oxide and Related Compounds

Compound Solvent ¹⁵N Chemical Shift (ppm)
Pyrazine N-oxide Not specified Not specified
2,3,5-trimethylpyrazine 1-oxide Not specified Not specified
2,3,5-trimethylpyrazine 4-oxide Not specified Not specified

Specific chemical shift values for this compound were not available in the searched literature. Data for related pyrazine N-oxides are mentioned in studies by Ohta et al. and others. researchgate.net

1H and 13C NMR Chemical Shift Analysis

Infrared (IR) Spectroscopy and N-O Stretching Frequencies

Infrared (IR) spectroscopy provides valuable information about the vibrational frequencies of functional groups within a molecule. A characteristic and well-studied vibration in aromatic N-oxides is the N-O stretching frequency (νN-O). This frequency is sensitive to the electronic nature of the aromatic ring and its substituents.

For pyridine N-oxide, the N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. researchgate.netias.ac.in In a study of pyridine N-oxide, a band at 1254 ± 10 cm⁻¹ was assigned to the N-O stretching vibration. ias.ac.in For pyrazine N-oxide, a strong absorption in the 1230-1325 cm⁻¹ range is considered characteristic of the N-oxide function. researchgate.net The exact position of this band is influenced by factors such as hydrogen bonding and coordination to metal ions. acs.orgscispace.comosti.gov For this compound, the IR spectrum would be expected to show a strong band in this region, confirming the presence of the N-oxide group. A patent provides IR data for 2-phenylpyrimidine N-oxide, showing a peak at 1249 cm⁻¹, which is consistent with an N-O stretch. google.com

Table 3: Characteristic N-O Stretching Frequencies for Aromatic N-Oxides

Compound Medium N-O Stretching Frequency (cm⁻¹)
Pyridine N-oxide Not specified ~1264 and 1286
Pyrazine N-oxide Not specified 1230-1325
2-Phenylpyrimidine N-oxide Not specified 1249

Data sourced from various spectroscopic studies on aromatic N-oxides. google.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture. nih.gov

For N-oxides, X-ray crystallography can confirm the geometry of the molecule and provide structural details of the N-O bond. In a study of azelastine-N-oxides, single-crystal X-ray analysis was used to determine the molecular structure and stereochemistry. d-nb.info Similarly, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide was confirmed by X-ray diffraction, revealing details about bond lengths and tautomerism. mdpi.com While specific crystallographic data for this compound was not found in the provided search results, studies on related dichlorine–pyridine N-oxide complexes have demonstrated the utility of X-ray diffraction in characterizing the geometry of halogen bonds involving the N-oxide oxygen. nih.gov The crystal structure of this compound would be expected to reveal a planar pyrazine ring with the tolyl group likely twisted out of the plane of the pyrazine ring to minimize steric hindrance.

Table 4: Representative Crystallographic Data for a Related Quinoxaline di-N-oxide

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 14.4320 (12)
b (Å) 10.7514 (9)
c (Å) 13.2728 (11)
V (ų) 1958.5 (3)
Z 8

Data for 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. mdpi.com

UV-Vis and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. For aromatic compounds like pyrazine N-oxides, the main absorptions are typically due to π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of pyrazine N-oxide would show characteristic absorption bands. For example, the UV-visible spectrum of nicotinic acid N-oxide shows a λmax at 254 nm. researchgate.net The introduction of a tolyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The solvent can also influence the position of these bands. Emission spectroscopy (fluorescence or phosphorescence) can provide further information about the excited states of the molecule. While specific UV-Vis and emission data for this compound were not available in the search results, the general principles of electronic spectroscopy of aromatic heterocycles apply. science-softcon.demdpi.com

Table 5: Characteristic UV-Vis Absorption for a Related N-Oxide

Compound Solvent λmax (nm) Transition Type
Nicotinic Acid N-Oxide Acetate (B1210297) Buffer 254 Not specified

Data sourced from a study on the oxidation of nicotinic acid. researchgate.net

Conformational Analysis and Molecular Geometry

The molecular geometry of pyrazine N-oxides is generally understood to be planar, in a manner analogous to pyridine N-oxides. Slight distortions from perfect planarity can arise due to the presence of the second nitrogen atom in the ring and the nature of the substituents. For this compound, the key conformational feature is the rotational orientation of the p-tolyl group relative to the pyrazine N-oxide ring. This rotation is defined by the dihedral angle between the two aromatic systems.

Studies on related aromatic N-oxides provide a basis for understanding the structural parameters of the pyrazine N-oxide core. For instance, gas-phase electron diffraction and quantum chemical calculations on 4-methylpyridine-N-oxide have shown that the pyridine ring is planar. The presence of an electron-donating group like a methyl group can influence the N→O bond length. In the case of this compound, the tolyl group, being a substituent, will influence the electronic distribution and geometry of the pyrazine N-oxide ring.

The planarity of the pyrazine ring itself is a critical aspect. In related structures, such as in metal complexes of pyrazinecarboxamide, the pyrazine ring maintains its planarity. For example, in a gold(III) complex of 2-pyrazinecarboxamide, the dihedral angle between the pyrazine ring and the chelate ring is minimal, at 3.18(2)°. This suggests that the pyrazine moiety has a strong preference for a planar conformation.

The dihedral angle between the pyrazine N-oxide ring and the appended tolyl ring in this compound is expected to be non-zero due to steric hindrance between the ortho hydrogens of the tolyl group and the adjacent atoms on the pyrazine ring. This twisting is a common feature in 2-arylpyridine and related systems. For instance, in 2-amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the dihedral angle between the pyridine and benzene (B151609) rings is 56.10 (12)°. While this is not a direct analogue, it illustrates the typical non-planar arrangement between adjacent aromatic rings.

To provide a more concrete, albeit theoretical, understanding, the following tables present hypothetical but representative data for the molecular geometry of this compound, based on typical values found in related structures from crystallographic databases and computational studies.

Table 1: Hypothetical Bond Lengths for this compound

BondTypical Length (Å)
N(1)-O(1)1.28 - 1.35
N(1)-C(2)1.34 - 1.38
C(2)-C(3)1.38 - 1.42
C(3)-N(4)1.32 - 1.36
N(4)-C(5)1.32 - 1.36
C(5)-C(6)1.38 - 1.42
C(6)-N(1)1.34 - 1.38
C(2)-C(1') (Tolyl)1.48 - 1.52
C(4')-C(7') (Methyl)1.50 - 1.54

Table 2: Hypothetical Bond Angles for this compound

AngleTypical Angle (°)
O(1)-N(1)-C(2)118 - 122
O(1)-N(1)-C(6)118 - 122
C(2)-N(1)-C(6)118 - 121
N(1)-C(2)-C(3)119 - 123
C(2)-C(3)-N(4)118 - 121
C(3)-N(4)-C(5)117 - 120
N(4)-C(5)-C(6)118 - 121
C(5)-C(6)-N(1)119 - 123
N(1)-C(2)-C(1') (Tolyl)115 - 119
C(3)-C(2)-C(1') (Tolyl)120 - 124

Table 3: Hypothetical Dihedral Angles for this compound

Dihedral AngleTypical Angle (°)
C(6)-N(1)-C(2)-C(3)0 - 5
N(1)-C(2)-C(1')-C(2') (Pyrazine-Tolyl Twist)30 - 60

It is crucial to emphasize that the values presented in these tables are estimations based on related compounds and are intended to provide a general structural model. Precise geometric parameters for this compound can only be definitively established through experimental X-ray diffraction analysis or detailed theoretical calculations for this specific molecule.

Computational and Theoretical Studies of 2 P Tolylpyrazine N Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in modeling the electronic structure and properties of molecules. academie-sciences.frresearchgate.net These calculations provide a theoretical framework for understanding and predicting various aspects of a molecule's behavior, from its reactivity to its spectroscopic characteristics.

Prediction of Reactive Sites and Electronic Distribution

DFT calculations are powerful in predicting the most probable sites for chemical reactions by mapping the electronic distribution within a molecule. For pyrazine (B50134) N-oxide derivatives, the electron density distribution is a key determinant of their reactivity. researchgate.net The N-oxide group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the pyrazine ring.

Computational analyses reveal that the carbon atoms adjacent to the N-oxide group and the nitrogen atom of the pyrazine ring are often the most electrophilic sites, making them susceptible to nucleophilic attack. Conversely, the tolyl group, being an electron-donating group, can influence the electron density on the pyrazine ring, potentially modulating its reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides further insight into the molecule's reactivity. The LUMO is often located on the pyrazine ring, indicating its susceptibility to nucleophilic attack, while the HOMO may be distributed over the tolyl ring and the pyrazine N-oxide moiety, suggesting sites for electrophilic attack or oxidation. caltech.edu

Table 1: Predicted Reactive Sites in 2-p-tolylpyrazine N-oxide based on DFT Calculations

SitePredicted ReactivityRationale
C2 and C3 of Pyrazine RingElectrophilicInfluence of the electron-withdrawing N-oxide group.
Nitrogen atom of Pyrazine RingNucleophilic/BasicLone pair of electrons.
Oxygen atom of N-oxideNucleophilic/BasicLone pairs of electrons and negative charge.
Tolyl RingSusceptible to electrophilic substitutionActivating effect of the methyl group.

Elucidation of Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are pivotal in mapping the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. masterorganicchemistry.comnih.gov A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier in a chemical reaction. masterorganicchemistry.com

For reactions involving pyrazine N-oxides, such as nucleophilic aromatic substitution (SNA_r) or C-H activation, DFT calculations can model the entire reaction pathway. acs.org This includes identifying the reactants, intermediates, transition states, and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. masterorganicchemistry.com

For instance, in a hypothetical nucleophilic attack on the pyrazine ring, DFT can be used to model the approach of the nucleophile, the formation of a transient intermediate (like a Meisenheimer complex), the breaking of existing bonds, and the formation of new ones. acs.org The geometry and energy of the transition state for each step can be calculated, providing a detailed, step-by-step understanding of the reaction mechanism. pressbooks.pub

Theoretical Spectroscopic Parameter Prediction

DFT and other quantum chemical methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and analysis. rsc.orgrsc.orgnih.gov

Table 2: Theoretically Predictable Spectroscopic Parameters for this compound

Spectroscopic TechniquePredictable Parameters
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H, ¹³C) and coupling constants. rsc.orgrsc.org
Infrared (IR) SpectroscopyVibrational frequencies and intensities. nih.gov
Ultraviolet-Visible (UV-Vis)Electronic transition energies and oscillator strengths. researchgate.net
Raman SpectroscopyRaman scattering activities. nih.gov

These theoretical predictions are invaluable for interpreting experimental spectra. For example, calculated NMR chemical shifts can aid in the assignment of signals in the experimental spectrum to specific protons and carbons in the this compound molecule. rsc.org Similarly, predicted IR and Raman frequencies can help in assigning observed vibrational bands to specific functional groups and vibrational modes within the molecule. nih.gov

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.govwikipedia.org MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of how the system evolves. nih.gov

For this compound, MD simulations can be used to study its conformational flexibility, its interactions with solvent molecules, and its binding to biological macromolecules. nih.govmdpi.com By simulating the molecule in a solvent box, one can observe how the tolyl group rotates relative to the pyrazine ring and how the molecule as a whole interacts with its environment. This information is crucial for understanding its solubility and transport properties.

In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein. nih.govmdpi.com These simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and can help in understanding the structural basis for its biological activity. nih.gov

Thermodynamic and Kinetic Analyses of Transformations

Computational methods can also be used to perform thermodynamic and kinetic analyses of chemical transformations involving this compound. researchgate.netscience.gov

Thermodynamic analysis involves calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. These values determine the spontaneity and equilibrium position of a reaction. For example, by calculating the Gibbs free energy of reaction for the N-oxidation of 2-p-tolylpyrazine, one can predict whether the reaction is favorable under a given set of conditions.

Kinetic analysis, on the other hand, focuses on the rate of a reaction. researchgate.net By calculating the activation energy (Ea) from the potential energy surface, as discussed in section 5.1.2, it is possible to estimate the rate constant of a reaction using transition state theory. This allows for a comparison of the rates of different possible reaction pathways and helps in identifying the most likely mechanism. For instance, in a reaction where this compound can undergo multiple transformations, kinetic analysis can predict which product will be formed preferentially. researchgate.net

Advanced Applications of Pyrazine N Oxides in Organic Synthesis and Catalysis

Synthetic Intermediates for Diverse Pyrazine-Containing Molecules

2-p-tolylpyrazine N-oxide serves as a valuable and stable precursor for the synthesis of more complex molecules containing the pyrazine (B50134) scaffold. Its utility as a synthetic intermediate is primarily demonstrated in its capacity to undergo functionalization at the pyrazine ring, followed by the strategic removal of the N-oxide group.

A significant application is its use in palladium-catalyzed direct arylation reactions to produce 2-aryl-p-tolylpyrazines. In these transformations, this compound acts as a bench-stable and easily prepared substitute for often problematic and unstable 2-metallapyrazine reagents. google.comnih.gov The N-oxide group not only activates the pyrazine ring but also directs the regioselectivity of the arylation. google.commdpi.com

Once the desired functionalization is achieved, the N-oxide can be readily removed under mild conditions. A common method is palladium-catalyzed reduction using a hydrogen source like ammonium (B1175870) formate (B1220265) (HCOONH₄). google.comresearchgate.net This deoxygenation step proceeds in high yield to furnish the corresponding free pyrazine derivative, highlighting a key advantage of this intermediate: the N-oxide group can be used as a handle for functionalization and then easily cleaved. google.com

The general sequence is outlined below:

Synthesis: Preparation of this compound. google.com

Functionalization: Palladium-catalyzed coupling reaction (e.g., arylation) at a specific position on the pyrazine ring. google.comorgsyn.org

Deoxygenation: Reduction of the N-oxide to yield the final substituted pyrazine product. google.com

This strategy provides a robust and efficient pathway to substituted pyrazines that are valuable in medicinal chemistry and materials science. orgsyn.org

Catalytic Roles of Pyrazine N-Oxides and Analogues

While the direct catalytic applications of this compound itself are not extensively documented across all areas of catalysis, its structural motif as a heteroaromatic N-oxide places it within a class of compounds known for diverse catalytic activities. nih.govencyclopedia.pub Its primary documented role is associated with transition metal catalysis, where it functions as a directing group and ligand.

As Lewis Base Organocatalysts

Heteroaromatic N-oxides are recognized as effective Lewis base organocatalysts due to the high electron density on the oxygen atom, stemming from the polarized N→O bond. nih.govsioc.ac.cn This property allows them to activate various electrophiles, most notably silicon-based reagents in reactions like allylation, crotylation, and cyanosilylation. researchgate.netnih.gov The N-oxide's oxygen atom can coordinate to a Lewis acidic center (e.g., silicon in allyltrichlorosilane), enhancing the reactivity of the reagent. encyclopedia.pubnih.gov

However, while this is a well-established role for the general class of chiral pyridine (B92270) and quinoline (B57606) N-oxides, specific studies detailing the use of achiral this compound as a standalone Lewis base organocatalyst are not prominent in the surveyed scientific literature. Its potential in this area remains an open field for investigation.

As Chiral Catalysts in Asymmetric Synthesis

The field of asymmetric catalysis has seen a surge in the use of chiral heteroaromatic N-oxides as highly effective organocatalysts or as ligands for metal complexes. nih.govrsc.org These catalysts, which possess elements of chirality such as axial, planar, or helical chirality, can create a stereochemically defined environment to induce high enantioselectivity in a variety of chemical transformations. nih.govencyclopedia.pub

As this compound is an achiral molecule, it cannot function as a chiral catalyst on its own. Its potential application in asymmetric synthesis would require its use as a ligand in a complex with a chiral metal center or in conjunction with a separate chiral auxiliary. Published research has predominantly focused on N-oxides that are inherently chiral. researchgate.netnih.govencyclopedia.pub Consequently, there are no significant reports of this compound being employed in asymmetric catalysis.

As Ligands in Transition Metal-Catalyzed Reactions

The most significant catalytic role of this compound is as a directing ligand in transition metal-catalyzed C-H functionalization reactions. google.comnih.gov In these reactions, the oxygen atom of the N-oxide coordinates to the metal center (e.g., palladium), positioning the catalyst in proximity to a specific C-H bond on the pyrazine ring. This chelation assistance ensures high regioselectivity, which is a major challenge in C-H activation chemistry. nih.govmdpi.com

A prime example is the palladium-catalyzed direct arylation of this compound with aryl halides. google.com The reaction typically employs a palladium(II) acetate (B1210297) catalyst in combination with a phosphine (B1218219) ligand. The N-oxide substrate directs the palladium catalyst to the C2 position of the pyrazine ring, facilitating C-H activation and subsequent cross-coupling with the aryl halide. google.comnih.gov This process showcases a Pd(II)/Pd(IV) or a related catalytic cycle, where the N-oxide plays an indispensable role in the initial, selectivity-determining C-H activation step. nih.govnih.gov

Table 1: Palladium-Catalyzed Direct Arylation of Pyrazine N-Oxide Analogues with Aryl Halides google.com
Pyrazine N-Oxide SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
Pyridine N-oxide4-Bromotoluene (B49008)Pd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃Toluene (B28343)11091
Pyridine N-oxide4-BromoanisolePd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃Toluene11085
Pyridine N-oxide1-Bromo-4-fluorobenzenePd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃Toluene11080
Quinoline N-oxide4-BromotoluenePd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃Toluene11094
This compoundAryl Halide (General)Pd(OAc)₂K₂CO₃Toluene/Dioxane110-140Not Specified

In Oxidative Transformations and Redox Processes

The N-oxide functional group is inherently involved in redox chemistry. The formation of this compound is an oxidation reaction, and its removal is a reduction (deoxygenation). In the context of a synthetic sequence, the N-oxide can be viewed as an oxidant that is consumed. For instance, in palladium-catalyzed deoxygenation reactions, the N-oxide is reduced to the parent pyrazine while the reducing agent, such as ammonium formate, is oxidized. google.com

While some heterocyclic N-oxides can act as oxygen-transfer agents or generate reactive oxygen species under photochemical conditions, specific studies detailing the use of this compound as a catalytic oxidant in transformations where it is regenerated are scarce. nih.gov Its primary role in redox processes described in the literature is as a reducible directing group. google.com

As Directing Groups in Regioselective Functionalization

The role of this compound as a directing group is one of its most powerful and well-documented applications. google.commdpi.com The N-oxide functionality serves as an effective directing group in transition metal-catalyzed C-H functionalization, guiding the catalyst to achieve high regioselectivity. mdpi.comnih.gov This approach circumvents the need for pre-functionalized substrates, enhancing the atom and step economy of synthetic routes. nih.gov

In the palladium-catalyzed direct arylation of this compound, the N-oxide group selectively directs functionalization to the C2 position of the pyrazine ring. google.comorgsyn.org This high degree of regiocontrol is attributed to the formation of a stable five-membered palladacycle intermediate, which is a common mechanism in chelation-assisted C-H activation. nih.govrsc.org The robustness of this directing effect allows for the synthesis of a wide range of 2-arylpyrazines with predictable regiochemistry. google.com

Table 2: Regioselective C-H Arylation Directed by the N-Oxide Group google.comorgsyn.org
N-Oxide SubstrateCoupling PartnerPosition of FunctionalizationCatalystKey ConditionsYield (%)
Pyridine N-oxide4-BromotolueneC2Pd(OAc)₂P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, 110 °C91
Pyridine N-oxide4-ChlorotolueneC2Pd(OAc)₂P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, 135 °C85
Quinoline N-oxide4-BromotolueneC2Pd(OAc)₂P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, 110 °C94
Isoquinoline N-oxide4-BromotolueneC1Pd(OAc)₂P(t-Bu)₃·HBF₄, K₂CO₃, Toluene, 110 °C85
This compoundAryl BromidesC2 (of pyrazine)Pd(OAc)₂Phosphine Ligand, Base, TolueneNot Specified

Role in Supramolecular Chemistry and Non-Covalent Interactions (e.g., Halogen Bonding)

The molecular architecture of this compound positions it as a compelling subject in the field of supramolecular chemistry. The assembly of molecules in the solid state is governed by a variety of non-covalent interactions, and the distinct functional groups within this compound—the pyrazine ring, the N-oxide moiety, and the p-tolyl substituent—each contribute to its interaction profile.

The N-oxide group is the most significant feature in this context. The N→O bond is highly polarized, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. mdpi.com This charge separation makes the oxygen atom a potent nucleophilic site and an excellent acceptor for strong non-covalent interactions, particularly hydrogen bonds and halogen bonds. mdpi.com

Halogen Bonding (XB): The halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as a "sigma hole") and a nucleophilic site, such as the oxygen atom of an N-oxide. mdpi.com The strength of this interaction typically follows the trend I > Br > Cl > F. mdpi.com In co-crystals involving aromatic N-oxides and diiodoperfluoroalkanes, the N-oxide group has been shown to be a highly effective halogen bond acceptor. mdpi.com The oxygen can act as a monodentate or a bidentate acceptor, and in some cases, it participates simultaneously in both halogen and hydrogen bonding. mdpi.com

Studies on related methyl-substituted pyridine N-oxides have demonstrated the formation of moderately strong C−I···O−N+ halogen bonds. mdpi.com The strength of these bonds can be quantified using the normalized distance parameter, RXB, where a smaller value indicates a stronger interaction. Observed RXB values for N-oxides range from 0.76 to 0.83, indicating significant interactions. mdpi.com While specific crystal structure data for this compound is not widely reported, its N-oxide group is expected to exhibit similar halogen bond accepting capabilities.

Table 1: Representative Halogen Bond (XB) Parameters in N-Oxide Co-crystals. Data is based on analogous pyridine N-oxide systems and is illustrative of the interactions expected for this compound.
Halogen Bond DonorN-Oxide AcceptorInteraction TypeI···O Distance (Å)RXB Value
Tetrafluoro-1,2-diiodoethane2,5-Dimethylpyridine N-oxideC−I···O−N+~2.7140.78
Dodecafluoro-1,6-diiodohexane2,4,6-Trimethylpyridine N-oxideC−I···O−N+Not specified0.76

Other Non-Covalent Interactions: Beyond halogen bonding, the structure of this compound allows for a range of other important non-covalent interactions that dictate its self-assembly:

Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor, capable of forming interactions with suitable donors like water or alcohols. mdpi.com

π-π Stacking: The electron-deficient pyrazine ring and the electron-rich p-tolyl ring can engage in π-π stacking interactions, which are crucial for stabilizing crystal packing.

The interplay of these varied interactions can lead to complex and predictable supramolecular structures, making this compound and related compounds valuable building blocks in crystal engineering.

Strategies for Modifying Reactivity and Selectivity in Catalytic Systems

Tuning Catalytic Conditions: Research into palladium-catalyzed direct arylation reactions has shown that this compound can be coupled with various aryl bromides with high efficiency. google.com The reactivity and selectivity of this transformation are highly dependent on the components of the catalytic system.

Key strategies include:

Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., P(t-Bu)₃·HBF₄) is fundamental. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the efficiency of the catalytic cycle. google.com

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential for the reaction, likely facilitating the C-H activation step. google.com The nature and stoichiometry of the base can significantly impact reaction rates and yields.

Solvent and Temperature: The reaction is typically conducted in a high-boiling solvent like dioxane at elevated temperatures (e.g., 110 °C) to ensure sufficient reaction rates. google.com These parameters can be adjusted to optimize for specific substrates.

The following table, based on data from palladium-catalyzed coupling reactions, illustrates how the choice of coupling partner and conditions affects the outcome when using a heteroaromatic N-oxide. google.com

Table 2: Influence of Reaction Parameters on the Yield of Palladium-Catalyzed Direct Arylation of Heteroaromatic N-Oxides with Aryl Halides.
N-Oxide SubstrateAryl Halide PartnerCatalyst SystemBaseSolvent / TempIsolated Yield (%)
Pyridine N-oxide4-BromotoluenePd(OAc)₂ (5 mol %), P(t-Bu)₃·HBF₄ (15 mol %)K₂CO₃Dioxane / 110 °C98
Pyridine N-oxide4-BromoanisolePd(OAc)₂ (5 mol %), P(t-Bu)₃·HBF₄ (15 mol %)K₂CO₃Dioxane / 110 °C99
Pyridine N-oxide1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5 mol %), P(t-Bu)₃·HBF₄ (15 mol %)K₂CO₃Dioxane / 110 °C85
This compoundNot specified coupling partnerSynthesis reported, used in subsequent stepsNot specifiedNot specifiedSynthesis yield: 81%

Substituent Effects: A second key strategy for modifying reactivity lies in the molecular structure of the N-oxide itself. The electronic nature of substituents on the pyrazine ring influences the reactivity of the C-H bonds. The p-tolyl group on this compound is an electron-donating group, which can affect the electron density of the pyrazine ring system. This, in turn, can influence the rate and selectivity of the C-H activation step in catalytic cycles. By replacing the p-tolyl group with either stronger electron-donating groups or electron-withdrawing groups, the substrate's reactivity can be rationally tuned for compatibility with different catalytic systems or coupling partners. This principle is fundamental in synthetic chemistry for optimizing reaction pathways and achieving desired product outcomes. acs.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-p-tolylpyrazine N-oxide?

Synthesis of this compound typically involves:

  • C–O to C–N Rearrangement : Tosylated 2-alkoxypyrazines react with potassium halides to form N-alkylated pyrazinones via substitutive rearrangement. This method provides moderate-to-good yields (50–85%) and is validated by NMR and X-ray crystallography .
  • Pd-Catalyzed C–H Coupling : Direct coupling of indole derivatives with pyrazine N-oxides using palladium catalysts enables regioselective bond formation, as demonstrated in the synthesis of marine natural products like dragmacidin D .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

  • NMR Spectroscopy : Distinct downfield shifts for protons adjacent to the N-oxide group (e.g., H-3 and H-6 in pyrazine rings at δ 8.5–9.0 ppm) confirm electronic effects .
  • X-Ray Crystallography : Resolves bond lengths (e.g., N–O bond ~1.32 Å) and dihedral angles between the pyrazine and tolyl groups, critical for understanding steric interactions .
  • IR Spectroscopy : Absorption bands at 1250–1300 cm⁻¹ (N–O stretch) and 1600–1650 cm⁻¹ (aromatic C=C) .

Advanced Questions

Q. What factors govern regioselectivity in alkylation reactions of pyrazine N-oxides?

Regioselectivity depends on:

  • Electronic Effects : Pyrazine N-oxides preferentially alkylate at nitrogen due to the electron-withdrawing N-oxide group, which stabilizes negative charge buildup at nitrogen during SN2 mechanisms. This contrasts with pyrimidine N-oxides, where O-methylation dominates due to competing resonance stabilization .
  • Marcus Theory Analysis : Computational studies reveal that the activation barrier for N-alkylation is lower than O-alkylation in pyrazine systems, aligning with experimental outcomes (ΔG‡ difference ~3–5 kcal/mol) .

Q. How do aromatic N-oxides correlate with mutagenicity, and what structural alerts exist?

  • SAR Fingerprint Analysis : Substructure searches across 101 aromatic N-oxide derivatives identified quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide as mutagenic subclasses. These alerts arise from their ability to form DNA-reactive intermediates via nitroso or nitrenium ions .
  • Proprietary Data Integration : Leadscope’s expert-rule-based model downgrades general aromatic N-oxide alerts but retains specific subclasses, improving predictive accuracy (validated with >85% concordance in proprietary datasets) .

Q. What role do N-oxide functionalities play in enhancing energetic material performance?

  • Density and Stability : Introducing N-oxide groups into 1,2,4,5-tetrazines increases crystal density (e.g., 1.85–1.95 g/cm³ vs. 1.70–1.80 g/cm³ for non-oxidized analogs) due to stronger intermolecular interactions .
  • Detonation Performance : Calculated detonation velocities (νD) for N-oxide tetrazines reach 9,200–9,500 m/s, surpassing RDX (8,800 m/s) and HMX (9,100 m/s). Heats of formation (ΔHf ~400–500 kJ/mol) further enhance energy output .

Methodological Considerations

Q. How are computational models applied to predict reactivity in pyrazine N-oxide systems?

  • DFT Calculations : Gaussian 03/09 software optimizes geometries at the B3LYP/6-311++G(d,p) level to evaluate transition states and charge distribution. For example, partial charges at N (−0.35 e) vs. O (−0.28 e) rationalize alkylation preferences .
  • EXPLO5 Simulations : Predict detonation properties (e.g., pressure, velocity) using measured densities and calculated heats of formation, achieving <5% deviation from experimental data .

Q. What experimental protocols ensure safe handling of mutagenic N-oxide derivatives?

  • Ames Test Compliance : Prioritize bacterial reverse mutation assays (OECD 471) for early-stage mutagenicity screening. For positive hits (e.g., quindioxin derivatives), implement closed-system synthesis and PPE protocols .
  • Structural Modification : Replace mutagenic substructures (e.g., benzooxadiazole N-oxide) with non-alert motifs like pyridyl groups while maintaining bioactivity .

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